molecular formula C10H22Cl2N2O2 B2523149 Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride CAS No. 2445784-31-4

Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride

Cat. No.: B2523149
CAS No.: 2445784-31-4
M. Wt: 273.2
InChI Key: WLIFISZLZNWYFB-UHFFFAOYSA-N
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Description

Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride is a chemical compound with the molecular formula C10H20N2O2.2ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride typically involves the reaction of 3-(methylamino)piperidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[3-(dimethylamino)piperidin-1-yl]propanoate
  • Methyl 3-[3-(ethylamino)piperidin-1-yl]propanoate
  • Methyl 3-[3-(propylamino)piperidin-1-yl]propanoate

Uniqueness

Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its methylamino group and piperidine ring make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-11-9-4-3-6-12(8-9)7-5-10(13)14-2;;/h9,11H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIFISZLZNWYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CCC(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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